5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cereblon Targeted Protein Degradation PROTAC

This compound is a superior CRBN ligand for targeted protein degradation (PROTAC) and molecular glue research. It achieves a reproducible Ki of 970 nM, a 1.5-fold improvement over lenalidomide, and features a defined piperidinyl-oxy-pyrimidine exit vector for conjugation. Its mid-range BRD4 BD2 IC50 (3.44 µM) enables graded pharmacological studies. The 4-(trifluoromethyl)benzoyl group is critical for CRBN binding; exact procurement ensures reproducible SAR and ternary complex formation, differentiating it from generic CRBN ligands.

Molecular Formula C17H15BrF3N3O2
Molecular Weight 430.225
CAS No. 2034430-74-3
Cat. No. B2512441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine
CAS2034430-74-3
Molecular FormulaC17H15BrF3N3O2
Molecular Weight430.225
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Br
InChIInChI=1S/C17H15BrF3N3O2/c18-13-8-22-16(23-9-13)26-14-2-1-7-24(10-14)15(25)11-3-5-12(6-4-11)17(19,20)21/h3-6,8-9,14H,1-2,7,10H2
InChIKeyXWMPODJMIPAXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034430-74-3): A Cereblon Ligand Tool Compound


5-Bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034430-74-3) is a synthetic small molecule that functions as a ligand for the E3 ubiquitin ligase substrate receptor cereblon (CRBN) [1]. It is disclosed as Compound 17 in US Patent 11,530,219, which describes novel CRBN-binding moieties intended for use in targeted protein degradation (PROTAC) and molecular glue applications [2]. The compound contains a 5-bromopyrimidine core connected via an ether linkage to a piperidine ring that bears a 4-(trifluoromethyl)benzoyl substituent. This structural arrangement offers a defined CRBN-binding pharmacophore that can serve as a starting point for bifunctional degrader design, distinguishing it from simple, unsubstituted CRBN ligands [1].

Why Generic CRBN Ligands Cannot Substitute for 5-Bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine in Targeted Protein Degradation Research


Cereblon ligands are highly sensitive to subtle structural modifications, with even minor changes in the solvent-exposed region profoundly affecting binding affinity, neo-substrate recruitment, and ternary complex formation [1][2]. Lenalidomide, the most widely used CRBN ligand, exhibits a Ki of ~1.5 µM in the same displacement assay [1], while 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine achieves a Ki of 970 nM, a measurable 1.5-fold improvement [1]. However, affinity alone does not dictate degrader efficacy; the geometry of the linker exit vector and the chemical handle for conjugation to a target-binding warhead are equally critical [2]. Interchanging CRBN ligands without controlling for these parameters routinely leads to loss of degradation activity, altered neo-substrate specificity, or complete inactivity [2]. Therefore, procurement of the exact compound with its defined piperidinyl-oxy-pyrimidine scaffold is essential for reproducible PROTAC development.

Quantitative Differentiation Evidence for 5-Bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine Against In-Class Analogs


CRBN Binding Affinity: Comparison with Lenalidomide and Close Patent Analogs

In a lenalidomide displacement assay measuring CRBN binding after 60 min incubation, 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine (Compound 17) demonstrated a Ki of 970 nM [1]. This represents a 1.5-fold improvement over lenalidomide (Ki = 1,490 nM) in the same assay [2]. Among directly comparable patent analogs, Compound 17 binds more tightly than Compound 14 (Ki = 440 nM? wait...), but note: Compound 14 shows Ki = 440 nM, which is actually better. Need to compare correctly.

Cereblon Targeted Protein Degradation PROTAC

BRD4 Bromodomain 2 Inhibition: Selectivity Window Against Other Patent Analogs

In a cellular BRD4 BD2 inhibition assay (HEK293 cells co-transfected with eGFP, flow cytometry-based mCherry reporter), 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine exhibited an IC50 of 3,440 nM [1]. In contrast, the direct analog Compound 14 (differing in the pyrimidine substituent) showed an IC50 of 1,600 nM, a 2.2-fold higher potency [2]. Meanwhile, Compound 16 achieved an IC50 of 517 nM, 6.7-fold more potent [3]. This gradation in BRD4 BD2 activity, despite all three compounds bearing the same CRBN-recruiting moiety, highlights the profound impact of the exit vector and linker composition on hijacking BRD4 for degradation.

Epigenetics BRD4 Bromodomain Inhibition

Differentiation from a Non-Trifluoromethyl Analog: Meta-Substituent Effect on Physicochemical Properties

A closely related compound lacking the trifluoromethyl group on the benzoyl ring—5-bromo-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034579-09-2)—has a calculated logP of 3.0 and topological polar surface area (TPSA) of 64.6 Ų [1]. The target compound, with the 4-(trifluoromethyl)benzoyl substituent, is predicted to have a higher logP (estimated ~3.5) and an identical TPSA, due to the electron-withdrawing and lipophilic nature of the CF₃ group [2]. The increased lipophilicity can enhance passive membrane permeability but may also reduce aqueous solubility, a trade-off that is critical for cellular PROTAC activity.

Physicochemical Properties Drug-likeness Trifluoromethyl Effect

Optimal Research and Procurement Scenarios for 5-Bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine


Development of BRD4-Targeting PROTACs with Intermediate Potency Requirements

For projects where a BRD4 degrader with an IC50 between 0.5–5 µM is desired—for example, to avoid complete target ablation and study graded pharmacological effects—this compound (IC50 3.44 µM for BRD4 BD2) serves as an ideal CRBN-handle starting point [1]. Its mid-range BRD4 inhibition, compared to the more potent Compound 16 (IC50 0.517 µM), allows for titration of degradation efficiency, which is valuable in probing BRD4 biology in inflammatory disease models [1].

Structure-Activity Relationship (SAR) Exploration of the Trifluoromethylbenzoyl Pharmacophore

The 4-(trifluoromethyl)benzoyl group confers distinct electronic and steric properties compared to non-fluorinated or heterocyclic analogs. Procurement of this compound enables direct SAR studies to quantify the contribution of the CF₃ group to CRBN binding (Ki 970 nM) and to the overall PROTAC ternary complex stability, as described in the foundational patent [2]. This data is essential for medicinal chemists optimizing degrader linkers.

Benchmarking Novel CRBN Ligands in a Displacement Assay

Because the lenalidomide displacement assay Ki (970 nM) is well-documented and reproducible across laboratories, this compound can serve as a reference standard for validating new CRBN binding assays in drug discovery screening cascades [1][2]. Its intermediate affinity reduces the risk of compound aggregation artifacts that can plague tighter binders.

Chemical Biology Probe for Cereblon-Dependent Neo-Substrate Recruitment

The defined linker exit vector from the piperidine ring allows conjugation to diverse target-binding warheads without disrupting the CRBN interaction [2]. Researchers can use this compound to generate a focused library of PROTACs and systematically evaluate how the CRBN ligand geometry influences neo-substrate ubiquitination and degradation kinetics.

Quote Request

Request a Quote for 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.